Cas no 2679939-07-0 (tert-butyl (2R)-2-amino-3-3-(prop-2-en-1-yl)phenylpropanoate)

Technical Introduction: tert-Butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate is a chiral amino acid derivative featuring a tert-butyl ester group and an allyl-substituted phenyl ring. The (2R)-configuration ensures stereochemical precision, making it valuable for asymmetric synthesis and peptide modifications. The tert-butyl ester enhances stability and facilitates selective deprotection under mild acidic conditions. The allyl group offers versatility for further functionalization via cross-coupling or click chemistry. This compound is particularly useful in medicinal chemistry and drug development, serving as a building block for bioactive molecules. Its well-defined structure and reactive handles make it a practical intermediate for targeted research applications.
tert-butyl (2R)-2-amino-3-3-(prop-2-en-1-yl)phenylpropanoate structure
2679939-07-0 structure
Product name:tert-butyl (2R)-2-amino-3-3-(prop-2-en-1-yl)phenylpropanoate
CAS No:2679939-07-0
MF:C16H23NO2
MW:261.35932469368
CID:5652350
PubChem ID:165916363

tert-butyl (2R)-2-amino-3-3-(prop-2-en-1-yl)phenylpropanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
    • EN300-28281108
    • 2679939-07-0
    • tert-butyl (2R)-2-amino-3-3-(prop-2-en-1-yl)phenylpropanoate
    • Inchi: 1S/C16H23NO2/c1-5-7-12-8-6-9-13(10-12)11-14(17)15(18)19-16(2,3)4/h5-6,8-10,14H,1,7,11,17H2,2-4H3/t14-/m1/s1
    • InChI Key: ZVEIKJQYOOEAIQ-CQSZACIVSA-N
    • SMILES: O(C([C@@H](CC1C=CC=C(CC=C)C=1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 261.172878976g/mol
  • Monoisotopic Mass: 261.172878976g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 7
  • Complexity: 306
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3Ų
  • XLogP3: 3.3

tert-butyl (2R)-2-amino-3-3-(prop-2-en-1-yl)phenylpropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28281108-0.25g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0 95.0%
0.25g
$1078.0 2025-03-19
Enamine
EN300-28281108-2.5g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0 95.0%
2.5g
$2295.0 2025-03-19
Enamine
EN300-28281108-10.0g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0 95.0%
10.0g
$5037.0 2025-03-19
Enamine
EN300-28281108-5.0g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0 95.0%
5.0g
$3396.0 2025-03-19
Enamine
EN300-28281108-0.5g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0 95.0%
0.5g
$1124.0 2025-03-19
Enamine
EN300-28281108-0.1g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0 95.0%
0.1g
$1031.0 2025-03-19
Enamine
EN300-28281108-0.05g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0 95.0%
0.05g
$983.0 2025-03-19
Enamine
EN300-28281108-5g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0
5g
$3396.0 2023-09-09
Enamine
EN300-28281108-1.0g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0 95.0%
1.0g
$1172.0 2025-03-19
Enamine
EN300-28281108-10g
tert-butyl (2R)-2-amino-3-[3-(prop-2-en-1-yl)phenyl]propanoate
2679939-07-0
10g
$5037.0 2023-09-09

Additional information on tert-butyl (2R)-2-amino-3-3-(prop-2-en-1-yl)phenylpropanoate

tert-butyl (2R)-2-amino-3-(3-(prop-2-en-1-yl)phenyl)propanoate (CAS No: 2679939-07-0)

The compound tert-butyl (2R)-2-amino-3-(3-(prop-2-en-1-yl)phenyl)propanoate, identified by the CAS number 2679939-07-0, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural features and potential applications in drug development and material science.

Structurally, this compound consists of a tert-butyl group attached to a propanoate ester, which is further connected to an amino group at the 2R position of a phenyl ring substituted with a propenyl group. The stereochemistry at the 2R position is crucial, as it influences the compound's biological activity and interactions with target molecules.

Recent studies have highlighted the importance of this compound in the development of bioactive molecules. Researchers have explored its role as an intermediate in the synthesis of more complex structures, particularly in the design of peptide mimetics and enzyme inhibitors. The presence of the propenyl group introduces additional reactivity, making it a versatile building block in organic synthesis.

In terms of pharmacological applications, tert-butyl (2R)-2-amino-3-(3-(prop-2-en-1-yl)phenyl)propanoate has shown promise in modulating cellular signaling pathways. Its ability to interact with specific receptors and enzymes makes it a valuable tool in drug discovery efforts targeting various diseases, including cancer and neurodegenerative disorders.

The synthesis of this compound involves a multi-step process that typically includes nucleophilic substitution, esterification, and stereochemical control during the formation of the amino alcohol intermediate. Advanced techniques such as enantioselective catalysis have been employed to ensure high enantiomeric excess, which is essential for its biological activity.

From an analytical standpoint, this compound can be characterized using a variety of spectroscopic methods, including NMR, IR, and mass spectrometry. These techniques provide insights into its molecular structure, purity, and stability under different conditions.

In conclusion, tert-butyl (2R)-2-amino-3-(3-(prop-2-en-1-yli)phenyipropanoate (CAS No: 2679939–07–0) stands out as a key molecule with diverse applications in organic chemistry and pharmacology. Its unique structure and reactivity make it an invaluable asset in both academic research and industrial development.

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